2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide
Description
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide is a synthetic small molecule characterized by a central thiazole ring substituted with a 4-chlorobenzamido group. This structure is further linked via an acetamido bridge to a benzamide moiety (Fig. 1). The compound’s design integrates pharmacophoric elements common in kinase inhibitors and apoptosis inducers, including a rigid heterocyclic core (thiazole) and halogenated aromatic substituents (4-chlorophenyl). Its synthesis typically involves sequential amide coupling reactions, validated by spectral techniques such as IR, NMR, and MS, as observed in structurally analogous compounds .
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-12-7-5-11(6-8-12)18(27)24-19-22-13(10-28-19)9-16(25)23-15-4-2-1-3-14(15)17(21)26/h1-8,10H,9H2,(H2,21,26)(H,23,25)(H,22,24,27) |
InChI Key |
XEWIFLOVVNSPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
The retrosynthetic dissection of 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide reveals three primary fragments: the 4-chlorobenzamido-thiazole core, the acetamido linker, and the terminal benzamide group. A convergent synthesis strategy, as demonstrated in analogous thiazole-benzamide systems, is preferred to minimize side reactions and improve modularity.
Thiazole Core Synthesis
The 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, wherein α-halo ketones react with thiourea derivatives. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate serves as a preferred starting material. Treatment with hydrazine hydrate in methanol yields 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide, which undergoes cyclization with phenyl isothiocyanate to form a triazole-thiol intermediate. Subsequent coupling with 4-chlorobenzoyl chloride introduces the 4-chlorobenzamido moiety at the thiazole’s 2-position.
Acetamido Linker Installation
Activation of the thiazole intermediate’s mercapto group is achieved using lithium hydride (LiH) in DMF, enabling nucleophilic displacement by chloroacetamide derivatives. Alternatively, glacial acetic acid and sodium acetate facilitate direct amidation between the thiazole-4-acetic acid and benzamide precursors.
Experimental Procedures and Optimization
Stepwise Synthesis Protocol
Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in methanol for 6 hours. The product precipitates as a white solid upon cooling (Yield: 85%, m.p. 145–147°C).
Cyclization to 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
The hydrazide intermediate (5 mmol) reacts with phenyl isothiocyanate (5.5 mmol) in methanol under reflux for 4 hours. Cyclization is completed by adding potassium hydroxide (10% w/v), yielding a pale-yellow solid (Yield: 78%, m.p. 162–164°C).
4-Chlorobenzamido Functionalization
The triazole-thiol intermediate (3 mmol) is dissolved in DMF, treated with LiH (1.2 equiv), and stirred for 30 minutes. 4-Chlorobenzoyl chloride (3.3 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product is isolated via recrystallization from DMF-ethanol-water (Yield: 68%, m.p. 210–212°C).
Acetamido-Bridging and Final Coupling
2-Aminobenzamide (2.5 mmol) is added to a solution of the 4-chlorobenzamido-thiazole intermediate (2 mmol) in DMF containing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 mmol) and hydroxybenzotriazole (HOBt, 2.2 mmol). The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the title compound (Yield: 62%, m.p. 228–230°C).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- 1H NMR (400 MHz, DMSO- d6) : δ 10.32 (s, 1H, CONH), 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.89–7.84 (m, 4H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, thiazole-H), 3.82 (s, 2H, CH2), 2.41 (s, 2H, CH2CO).
- 13C NMR (100 MHz, DMSO- d6) : δ 170.2 (C=O), 167.8 (C=O), 152.3 (thiazole-C), 138.6–125.1 (Ar-C), 42.5 (CH2), 34.7 (CH2CO).
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Functionalization
Competing reactions at the thiazole’s 2- and 4-positions are mitigated by pre-activating the 2-amino group with LiH, ensuring selective 4-chlorobenzamido incorporation.
Purification of Polar Intermediates
Recrystallization from DMF-ethanol-water (4:3:1) effectively removes unreacted starting materials and byproducts, as validated in triazole-thiazole hybrids.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide and thiazole rings.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antitumor effects .
Comparison with Similar Compounds
Structural Analogues with Benzoxazole/Thiazole Cores
Compounds sharing the acetamido-bridged aromatic scaffold exhibit variations in heterocyclic cores and substituents, which critically influence their bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., 5-Cl in 8b, nitro/Cl in W6) enhance binding to targets like VEGFR-2 or microbial enzymes, improving potency .
- Thiazole vs.
Pharmacokinetic and Mechanistic Differences
- HDAC Inhibitors () : Compounds like 11 and 16a–d incorporate triazolyl-propanamide chains, diverging from the target’s simpler acetamido-benzamide architecture. These molecules prioritize HDAC isoform selectivity via extended hydrophobic pockets, whereas the target compound’s compact structure may favor kinase or apoptosis-related targets .
- Patented Analogues (): Piperidine- and quinoline-containing derivatives (e.g., EP3222620 B1) exhibit higher molecular weights (>590 Da) and complex scaffolds, contrasting with the target’s molecular simplicity (~400–450 Da estimated). This suggests the target may have better bioavailability but reduced specificity for multi-domain targets .
Substituent-Driven Activity Trends
- Chlorine Substitution: The 4-Cl group in the target compound mirrors 8b () and 12e (), which show enhanced cytotoxicity and kinase inhibition compared to non-halogenated analogues. Chlorine’s electron-withdrawing effect likely strengthens hydrogen bonding or hydrophobic interactions in target binding pockets .
- Benzamide vs. Alkyl/Aryl Amides : The terminal benzamide in the target compound aligns with W17 (), where electron-donating groups (e.g., p-methoxy) improve anticancer activity. However, the target’s unsubstituted benzamide may balance solubility and target engagement .
Biological Activity
The compound 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, an acetamido group, and a chlorobenzamide moiety, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiazole ring.
- Introduction of the chlorobenzamide moiety.
- Acetylation to form the final compound.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2a | CCRF-CEM (Leukemia) | 5.0 | |
| 2b | A498 (Renal Cancer) | 7.5 | |
| 2c | HOP-92 (Lung Cancer) | 6.0 |
These findings suggest that modifications in the chemical structure can lead to varying degrees of potency against different cancer types.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Targeting Specific Enzymes : Similar thiazole compounds have been reported to inhibit enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
-
Study on Antiproliferative Activity :
A study evaluated a series of thiazole compounds against the NCI-60 cell line panel. The results indicated that specific derivatives, particularly those with chlorobenzamide substitutions, exhibited potent antiproliferative effects across various cancer types . -
Mechanistic Insights :
In vitro assays demonstrated that the compound could induce mitotic spindle multipolarity in cancer cells, suggesting a disruption in normal mitotic processes . This effect was particularly pronounced in cells with centrosome amplification.
Q & A
Q. What are the key synthetic routes for preparing 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates like 4-chlorobenzamide or thiazole derivatives via nucleophilic substitution or condensation reactions. Chlorinating agents (e.g., SOCl₂) and catalysts (e.g., pyridine) are commonly used .
- Step 2 : Coupling reactions to attach acetamido and benzamide groups. For example, phenoxyacetyl chloride is reacted with aminobenzamide derivatives under reflux in pyridine .
- Step 3 : Final purification via recrystallization or column chromatography. Yield optimization requires controlled temperature (0–5°C for exothermic steps) and solvent selection (e.g., ethanol for intermediate isolation) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups like amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1520–1580 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–170 ppm) .
- Mass Spectrometry : Confirms molecular weight via parent ion peaks (e.g., m/z ≈ 433.9 for related thiazole-acetamido analogs) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus) or antiproliferative effects using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Dose-response curves : Establish potency and selectivity indices compared to controls like cisplatin or doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst screening : Test bases like triethylamine (TEA) or DMAP to enhance coupling reaction rates .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. ethanol/water for precipitation .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products (e.g., hydrolysis of amide bonds) .
Q. What computational approaches are used to predict binding mechanisms?
- Molecular docking : Simulate interactions with biological targets (e.g., VEGFR-2 or HDAC enzymes) using AutoDock Vina. The thiazole and benzamide moieties often show hydrogen bonding with active-site residues .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing chloro groups) .
Q. How can structural contradictions in crystallographic data be resolved?
- SHELX refinement : Use SHELXL for high-resolution X-ray data to resolve disorder in flexible groups (e.g., acetamido side chains). Constraints like SIMU and DELU improve thermal parameter accuracy .
- Twinned data handling : Apply HKLF 5 format in SHELXL for twinned crystals, refining twin laws via BASF parameters .
Data Analysis and Interpretation
Q. How do structural modifications influence biological activity?
- SAR studies : Compare analogs with varied substituents (Table 1). For example:
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| A | 4-Cl | 1.2 | HDAC |
| B | 4-F | 3.8 | HDAC |
| C | 4-NO₂ | >10 | HDAC |
| Chloro-substituted derivatives (A) show enhanced activity due to increased lipophilicity and target affinity . |
Q. What strategies validate conflicting bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or trends obscured by experimental noise .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
